molecular formula C19H21NO2S B1359591 3'-Morpholinomethyl-2-thiomethylbenzophenone CAS No. 898765-29-2

3'-Morpholinomethyl-2-thiomethylbenzophenone

Cat. No. B1359591
M. Wt: 327.4 g/mol
InChI Key: OQJBZHGXZJCMEG-UHFFFAOYSA-N
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Description

The compound 3'-Morpholinomethyl-2-thiomethylbenzophenone is not directly mentioned in the provided papers. However, the papers discuss various morpholine derivatives and their chemical properties, which can be relevant to understanding the broader class of compounds that 3'-Morpholinomethyl-2-thiomethylbenzophenone belongs to. For instance, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of morpholine with other chemical entities. For example, the synthesis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol was achieved by reacting the corresponding phenacyl thiocyanate with morpholine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound , although the specific details would depend on the exact chemical structure of 3'-Morpholinomethyl-2-thiomethylbenzophenone.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which often adopts a chair conformation. The dihedral angles between different planes in these molecules can vary, as seen in the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, where the dihedral angle between the benzothiazole and morpholine planes is 70.37(5)° . Such structural details are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of a thiazole ring, for example, can influence the reactivity of the compound, as seen in the synthesis of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol . The specific reactions that 3'-Morpholinomethyl-2-thiomethylbenzophenone can undergo would depend on its functional groups and overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonds, both intra- and intermolecular, can influence the stability and solubility of these compounds . The spectral analysis, including FT-IR and NMR, provides insights into the functional groups present and can help in confirming the structure of synthesized compounds .

Scientific Research Applications

1. Synthesis and Characterization of Derivatives

In a study focusing on 1,2,4-triazole derivatives, researchers synthesized and characterized biologically active derivatives, including a compound structurally related to 3'-Morpholinomethyl-2-thiomethylbenzophenone. This research involved detailed analysis using X-ray diffraction, thermal techniques, and quantum mechanical calculations, providing insights into the nature of intermolecular interactions in these compounds (Shukla et al., 2014).

2. Vasorelaxant Properties

Benzofuran-morpholinomethyl-pyrazoline hybrids, including a variant of the compound , were synthesized and studied for their vasorelaxant properties. These compounds showed significant activity in causing vasodilation in isolated thoracic aortic rings of rats, indicating potential therapeutic applications in vascular health (Hassan et al., 2014).

3. Antimicrobial Activity

Research on 4 – thiomorpholine -4ylbenzohydrazide derivatives, closely related to the compound , indicated potential in developing new bioactive molecules with antimicrobial properties. This study involved the synthesis of aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance (Kardile & Kalyane, 2010).

4. Membrane-Protective and Antioxidant Activity

A study on 2,6-diisobornylphenol derivatives, including morpholinomethyl compounds, evaluated their membrane-protective and antioxidant activities. These compounds displayed high activity under oxidative stress conditions, suggesting potential applications in protecting cellular membranes against oxidative damage (Buravlev et al., 2017).

5. Inhibitory Properties in Cancer Models

4-(1,3-Thiazol-2-yl)morpholine derivatives were identified as potent inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth. This suggests potential application in cancer research and therapy (Alexander et al., 2008).

6. Hydrogen-Bonded Polymeric Structures

The morpholinium salts of ring-substituted benzoic acid analogues, including morpholinomethyl compounds, were studied for their hydrogen-bonded polymeric structures. This research contributes to understanding how substituent groups influence secondary structure generation in these compounds (Smith & Lynch, 2016).

7. Luminescence and Magnetic Properties

A study on dinuclear lanthanide complexes constructed from an 8-hydroxyquinoline Schiff base and β-diketone, involving morpholinomethyl compounds, highlighted their luminescent and magnetic properties. This research offers insights into the potential use of these compounds in luminescence and magnetic applications (Wu et al., 2019).

properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJBZHGXZJCMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643078
Record name [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Morpholinomethyl-2-thiomethylbenzophenone

CAS RN

898765-29-2
Record name Methanone, [2-(methylthio)phenyl][3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)phenyl]{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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